D-Ido

Vue d'ensemble

Description

D-Idose is a synthetic, non-toxic, water-soluble compound that has been developed to replace the traditional use of heavy metals in laboratory experiments. It has the potential to revolutionize the field of biochemistry and physiology, as it can be used to study the effects of various drugs and other compounds on living organisms.

Applications De Recherche Scientifique

Synthèse des iminosucres de pipéridine

Le D-Idopyranose sert de précurseur dans la synthèse des iminosucres de pipéridine . Ces composés présentent un intérêt significatif en raison de leurs activités biologiques, telles que les effets inhibiteurs sur des enzymes comme les glycosidases. La synthèse implique une séquence de réactions en plusieurs étapes à partir de dérivés de D-Idopyranose, conduisant à la formation de nitrones de pipéridine, qui sont des intermédiaires clés pour la production de divers iminosucres.

Études conformationnelles en biochimie

En biochimie, l'analyse conformationnelle des glucides, y compris le D-Idopyranose, est cruciale . La compréhension de la structure et de la conformation de ces sucres contribue à élucider leurs rôles biologiques et leur réactivité. Les conformères du D-Idopyranose peuvent être étudiés à l'aide de méthodes physiques comme la spectroscopie RMN, fournissant des informations sur son comportement dans les systèmes biologiques.

Applications pharmaceutiques

Le D-Idopyranose est impliqué dans la formation d'hémiacétals et de liaisons glycosidiques, qui sont fondamentales pour la structure de nombreux médicaments . Ses dérivés peuvent être utilisés pour modifier les propriétés pharmacocinétiques des produits pharmaceutiques, affectant leur solubilité, leur stabilité et leur biodisponibilité.

Rôle dans l'industrie alimentaire

Dans l'industrie alimentaire, les glucides comme le D-Idopyranose sont essentiels pour diverses applications. Ils peuvent être modifiés enzymatiquement pour produire des édulcorants, des épaississants et des stabilisateurs . Ces modifications peuvent altérer le goût, la texture et la durée de conservation des produits alimentaires, faisant du D-Idopyranose un composant précieux en science alimentaire.

Recherche agricole

Le D-Idopyranose et ses dérivés peuvent être utilisés en recherche agricole pour étudier le métabolisme et la croissance des plantes . Comprendre le rôle de ces sucres dans la physiologie végétale peut conduire au développement de variétés cultivées améliorées et de pratiques agricoles améliorées.

Innovations en science des matériaux

En science des matériaux, les dérivés du D-Idopyranose, tels que le pentaacétate, sont utilisés dans la synthèse de nouveaux matériaux . Ces matériaux peuvent trouver des applications dans les plastiques biodégradables, les revêtements et d'autres domaines où des matériaux renouvelables sont souhaités.

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

D-Ido, also known as D-Idopyranoside, D-Idose, D-Idopyranose, or this compound-hexose, primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is upregulated in malignancy and is associated with poor prognosis in various cancers .

Mode of Action

IDO1 catalyzes the oxidation of L-tryptophan, an essential amino acid . This catalytic action is the initial step of the kynurenine pathway . The overexpression of IDO1 leads to an increase in kynurenine metabolites, which suppress T-cell activity and enable tumor cells to evade the immune system .

Biochemical Pathways

The kynurenine pathway is the primary biochemical pathway affected by this compound . IDO1 catalyzes the initial oxidation of L-tryptophan in this pathway . The accumulation of kynurenine metabolites, which are immunosuppressive, is induced by this action . These metabolites lead to the suppression of T-cell activity, thereby allowing tumor cells to evade the immune system .

Pharmacokinetics

The pharmacokinetics of this compound, like any other drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the bioavailability of this compound, which is crucial for its efficacy.

Result of Action

The action of this compound results in immunosuppressive effects due to the increased production of kynurenine metabolites . This immunosuppression allows tumor cells to evade the immune system, contributing to cancer immune escape . Overexpression of IDO1, the target of this compound, is associated with poor prognosis in various cancers .

Analyse Biochimique

Biochemical Properties

D-Idopyranose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the formation of glycosidic bonds, which are crucial for the structure and function of many complex carbohydrates . The nature of these interactions often involves the formation or breaking of covalent bonds, leading to structural changes in the molecules involved .

Cellular Effects

D-Idopyranose influences various types of cells and cellular processes. It plays a role in cellular metabolism, particularly in the energy production pathways. It can also impact cell signaling pathways and gene expression, although the specific effects can vary depending on the cell type and the metabolic context .

Molecular Mechanism

At the molecular level, D-Idopyranose exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their structure and function. It can also participate in enzymatic reactions, either as a substrate or as a product, leading to changes in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Idopyranose can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Idopyranose can vary with different dosages in animal models. Studies may observe threshold effects, where certain effects only occur above a certain dosage. High doses of D-Idopyranose could potentially have toxic or adverse effects .

Metabolic Pathways

D-Idopyranose is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, D-Idopyranose is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, and these interactions can influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of D-Idopyranose can affect its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

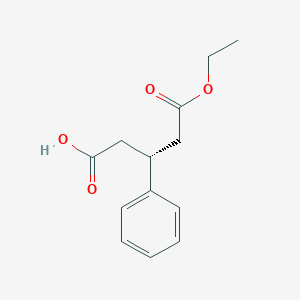

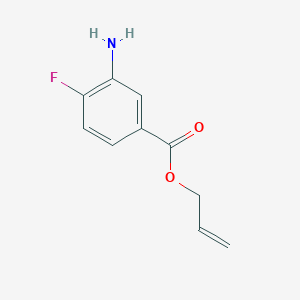

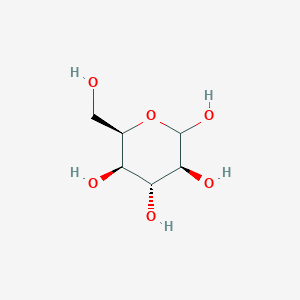

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YIDFTEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5978-95-0 | |

| Record name | D-idose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.